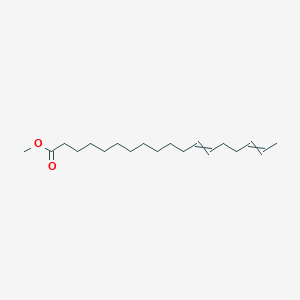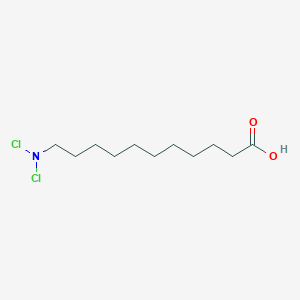
Cyclopropylmethyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl chloroacetate is an organic compound that features a cyclopropane ring attached to a methyl group and a chloroacetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl chloroacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropylmethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropylmethyl alcohol and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Hydrolysis: Products are cyclopropylmethyl alcohol and chloroacetic acid.
Oxidation and Reduction: Products include carboxylic acids or alcohols, respectively.
Applications De Recherche Scientifique
Cyclopropylmethyl chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of drugs with improved potency and metabolic stability.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropylmethyl chloroacetate involves its reactivity towards nucleophiles and electrophiles. The cyclopropane ring imparts strain to the molecule, making it more reactive in certain chemical transformations. The ester group can undergo hydrolysis, releasing the cyclopropylmethyl moiety, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropylmethyl acetate
- Cyclopropylmethyl bromide
- Cyclopropylmethyl alcohol
Uniqueness
Cyclopropylmethyl chloroacetate is unique due to the presence of both a cyclopropane ring and a chloroacetate ester. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
57882-17-4 |
|---|---|
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
cyclopropylmethyl 2-chloroacetate |
InChI |
InChI=1S/C6H9ClO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4H2 |
Clé InChI |
UNBGDHXJUAKPFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




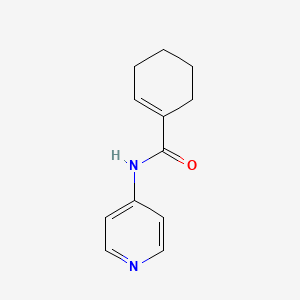
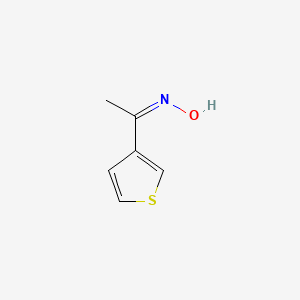

![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
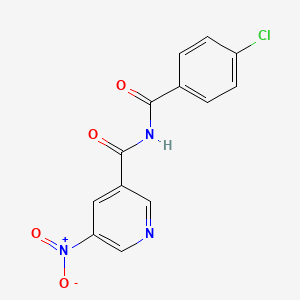


![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
